molecular formula C21H27N5O4 B2527775 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 102838-06-2

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2527775
M. Wt: 413.478
InChI Key: HBPRUXIBKWXSSG-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of xanthine, which is a base found in most human body tissues and fluids, certain plants, and some other organisms. The xanthine derivatives are known for their biological activities, including stimulant effects on the central nervous system. The specific compound mentioned includes structural elements such as an azepan-1-yl group, a hydroxy-phenoxypropyl group, and a methylated purine dione structure, suggesting potential for biological activity or use as a probe in biochemical assays.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insights into related synthetic pathways. For instance, the preparation of N-alkylated 8-azaxanthines involves the introduction of an azepan-1-yl group, which could be related to the azepan moiety in the compound of interest . Additionally, the synthesis of complex azatricyclo undecene diones, as described in the second paper, involves the use of starting materials and reagents that could potentially be adapted for the synthesis of the target compound . These methods may involve multiple steps, including N-alkylation, ring closure, and the introduction of substituents through reactions with phosphoranes or lactones .

Molecular Structure Analysis

The molecular structure of the compound likely features a purine core, which is a bicyclic aromatic heterocycle, with additional substituents that modify its chemical and physical properties. The presence of an azepan-1-yl group suggests a seven-membered saturated heterocyclic moiety attached to the purine ring, which could influence the compound's conformation and binding characteristics. The hydroxy-phenoxypropyl group introduces a phenolic ether and an alcohol function, which may contribute to the compound's solubility and potential for hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The purine core is known to participate in hydrogen bonding and stacking interactions, which are important in nucleic acid systems. The azepan-1-yl group could undergo reactions typical of amines, such as alkylation or acylation. The hydroxy group may be involved in esterification or etherification reactions, while the phenoxy moiety could participate in electrophilic aromatic substitution reactions. The presence of a methyl group on the purine ring could affect the electron density and thus the reactivity of the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of its molecular structure. The purine core is relatively planar and hydrophobic, while the substituents add polar characteristics. The compound's solubility in water and organic solvents would be influenced by the hydroxy and phenoxy groups. Its fluorescence emission properties could be significant, as related N-alkylated 8-azaxanthines have been shown to be highly fluorescent, which suggests potential applications as fluorescent probes in biochemical assays . The compound's acidity, boiling point, melting point, and stability would be determined by its functional groups and overall molecular architecture.

Scientific Research Applications

Purine Derivatives in Medicinal Chemistry

Purine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They have been explored for their therapeutic potential against various diseases, including cancer, viral infections, and neurodegenerative disorders. For example, azepane-based motifs, part of the compound's structure, have shown a variety of pharmacological properties. More than 20 azepane-based drugs have been approved by the FDA for treating diseases, highlighting the structural diversity and potential of azepane-containing analogs in drug discovery (Zha et al., 2019).

Pharmacological Properties of Related Compounds

The exploration of heterocyclic scaffolds, such as 8-hydroxyquinolines, has gained attention due to their significant biological activities. These compounds have been investigated for their potential in treating life-threatening diseases by acting as metal chelators and displaying broad-spectrum pharmacological activities (Gupta et al., 2021). Such research underscores the importance of heterocyclic compounds in developing new therapeutic agents.

Environmental and Analytical Chemistry

The compound may also have relevance in environmental and analytical chemistry, given the presence of purine derivatives in various environmental matrices and their interactions with biological systems. Studies on the occurrence, fate, and behavior of related compounds in aquatic environments provide insights into their environmental impact and the need for monitoring their levels (Haman et al., 2015).

properties

IUPAC Name

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-7-2-3-8-12-25)13-15(27)14-30-16-9-5-4-6-10-16/h4-6,9-10,15,27H,2-3,7-8,11-14H2,1H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPRUXIBKWXSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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